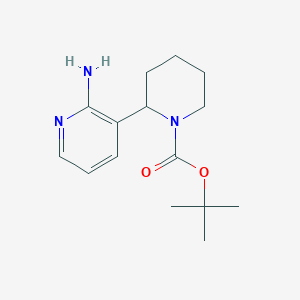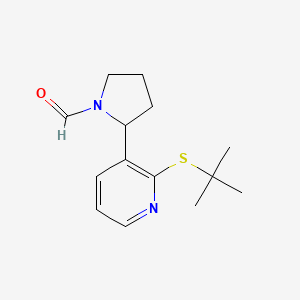
tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-2-(2-Aminopyridin-3-yl)piperidin-1-carboxylat: ist eine chemische Verbindung mit der Summenformel C15H23N3O2 und einem Molekulargewicht von 277,36 g/mol . Diese Verbindung ist für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter die pharmazeutische Chemie und die organische Synthese.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-2-(2-Aminopyridin-3-yl)piperidin-1-carboxylat beinhaltet typischerweise die Reaktion von 2-Aminopyridin mit tert-Butyl-1-piperidincarboxylat . Die Reaktion wird in der Regel unter kontrollierten Bedingungen durchgeführt, z. B. in Gegenwart eines geeigneten Lösungsmittels wie Ethanol und eines Katalysators wie Pd/C (Palladium auf Kohlenstoff) unter einer Wasserstoffatmosphäre . Die Reaktionsmischung wird mehrere Stunden gerührt, um eine vollständige Umsetzung sicherzustellen, gefolgt von einer Reinigung, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation einbeziehen, um eine hohe Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-2-(2-Aminopyridin-3-yl)piperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie oder oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie oder durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierungsmittel wie Thionylchlorid für Chlorierungsreaktionen.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation Pyridinderivate liefern, während die Reduktion Aminderivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
tert-Butyl-2-(2-Aminopyridin-3-yl)piperidin-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen verwendet, insbesondere solchen, die auf neurologische Erkrankungen abzielen.
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexer organischer Moleküle.
Biologische Studien: Es wird in Studien verwendet, die die biologische Aktivität von Pyridinderivaten untersuchen.
Industrielle Anwendungen: Die Verbindung wird bei der Herstellung von Agrochemikalien und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-2-(2-Aminopyridin-3-yl)piperidin-1-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzymaktive Zentren oder Rezeptorproteine binden und so ihre Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung von Signaltransduktionswegen . Der genaue Mechanismus kann je nach spezifischer Anwendung und Zielstruktur variieren.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor proteins , modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-4-(6-Aminopyridin-3-yl)piperidin-1-carboxylat
- tert-Butyl-3-(2-Aminopyridin-4-yl)piperidin-1-carboxylat
- tert-Butyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-carboxylat
Einzigartigkeit
tert-Butyl-2-(2-Aminopyridin-3-yl)piperidin-1-carboxylat ist aufgrund seiner spezifischen strukturellen Konfiguration und funktionellen Gruppen einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Diese Einzigartigkeit macht es wertvoll bei der Synthese spezialisierter Verbindungen und bei Anwendungen, die spezifische molekulare Wechselwirkungen erfordern .
Eigenschaften
Molekularformel |
C15H23N3O2 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
tert-butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-5-4-8-12(18)11-7-6-9-17-13(11)16/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17) |
InChI-Schlüssel |
QDMOTERXKJMGEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)
![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)


![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)
![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)








